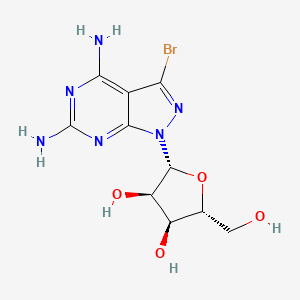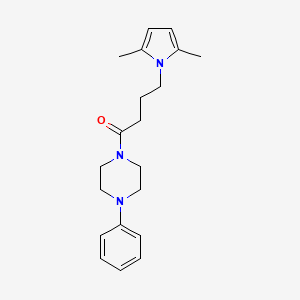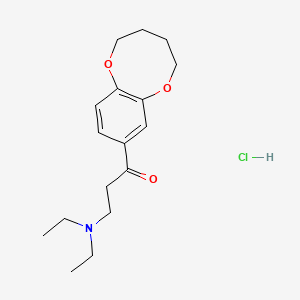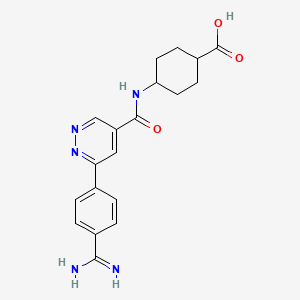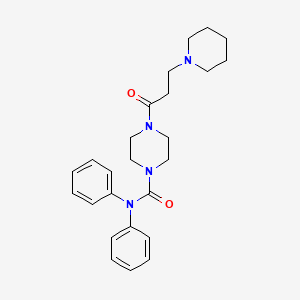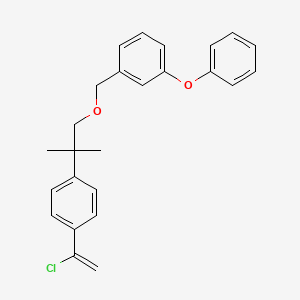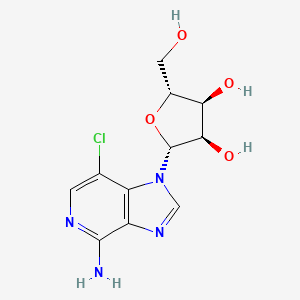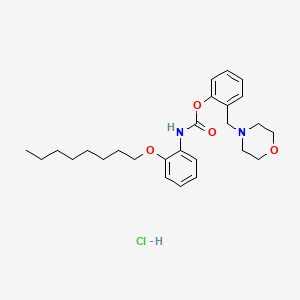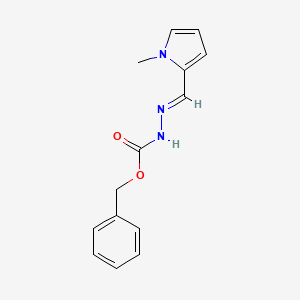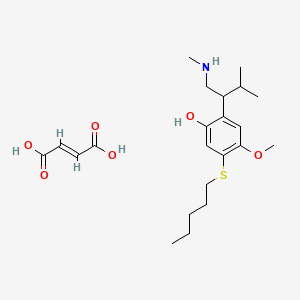
N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-3-methylbutylamine maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-3-methylbutylamine maleate” is a complex organic compound that belongs to the class of amines. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxy group, and a pentylthio group attached to a phenyl ring, along with a methylbutylamine side chain. The maleate part of the compound indicates that it is a salt formed with maleic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-3-methylbutylamine maleate” typically involves multiple steps:
Formation of the Phenyl Ring Substituents: The initial step involves the introduction of hydroxy, methoxy, and pentylthio groups onto the phenyl ring. This can be achieved through various substitution reactions.
Attachment of the Methylbutylamine Side Chain: The next step involves the attachment of the methylbutylamine side chain to the substituted phenyl ring. This can be done through a nucleophilic substitution reaction.
Formation of the Maleate Salt: Finally, the compound is reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to remove the maleate part, yielding the free amine.
Substitution: The methoxy and pentylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the free amine.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Biology
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine
Drug Development: Explored as a potential lead compound for the development of new therapeutic agents.
Industry
Specialty Chemicals: Used in the production of specialty chemicals with specific properties.
作用機序
The mechanism of action of “N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-3-methylbutylamine maleate” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of various functional groups allows it to participate in multiple pathways, potentially leading to diverse biological effects.
類似化合物との比較
Similar Compounds
N-Methyl-2-(2-hydroxy-5-methoxyphenyl)-3-methylbutylamine: Lacks the pentylthio group.
N-Methyl-2-(2-hydroxy-4-(pentylthio)phenyl)-3-methylbutylamine: Lacks the methoxy group.
N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-butylamine: Lacks the methyl group on the butylamine side chain.
Uniqueness
The unique combination of hydroxy, methoxy, and pentylthio groups on the phenyl ring, along with the specific structure of the methylbutylamine side chain, distinguishes “N-Methyl-2-(2-hydroxy-5-methoxy-4-(pentylthio)phenyl)-3-methylbutylamine maleate” from other similar compounds. This unique structure may confer specific properties and activities that are not observed in related compounds.
特性
CAS番号 |
129658-16-8 |
|---|---|
分子式 |
C22H35NO6S |
分子量 |
441.6 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;4-methoxy-2-[3-methyl-1-(methylamino)butan-2-yl]-5-pentylsulfanylphenol |
InChI |
InChI=1S/C18H31NO2S.C4H4O4/c1-6-7-8-9-22-18-11-16(20)14(10-17(18)21-5)15(12-19-4)13(2)3;5-3(6)1-2-4(7)8/h10-11,13,15,19-20H,6-9,12H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
PJCSHAYVYYUIGG-WLHGVMLRSA-N |
異性体SMILES |
CCCCCSC1=C(C=C(C(=C1)O)C(CNC)C(C)C)OC.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCCCCSC1=C(C=C(C(=C1)O)C(CNC)C(C)C)OC.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



